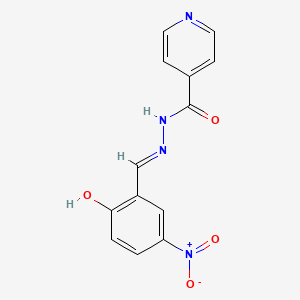
N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide
Overview
Description
“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” is a chemical compound with the molecular formula C13H10N4O4 . It is a Schiff base, which are compounds that have received much attention due to their interesting properties and important applications .
Synthesis Analysis
The synthesis of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” involves the reaction of isonicotinohydrazide with 2-hydroxy-5-nitrobenzaldehyde . Copper (II), nickel (II), and cobalt (II) complexes of this Schiff base ligand have been synthesized and characterized based on elemental analysis, conductivity measurements, infrared, and electronic absorption spectroscopy .Molecular Structure Analysis
The molecular structure of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” is characterized by two adjacent nitrogen atoms in which both nitrogen atoms are nucleophilic and the azomethine carbon possesses both electrophilic and nucleophilic character .Chemical Reactions Analysis
“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” has been tested as an alternative eco-friendly and non-toxic corrosion inhibitor for J55 steel in 5% (w/v) HCl at various temperatures . The results indicate that subinhibitory concentrations of this compound exhibited inhibitory effects on Pseudomonas aeruginosa quorum sensing related virulence factors .Physical and Chemical Properties Analysis
“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” has an average mass of 286.243 Da and a monoisotopic mass of 286.070190 Da .Scientific Research Applications
Structural Analysis and Intermolecular Interactions
N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide and related compounds have been studied through X-ray structural analysis and IR spectroscopy, highlighting their specific intermolecular interactions. These studies reveal the presence of intermolecular hydrogen bonds and attractive interactions between different molecular groups, which are significant for understanding the structural and chemical properties of these compounds (Chuev et al., 1996).
Antimicrobial and Anti-Lipase Potential
These compounds demonstrate significant antimicrobial activities against various bacterial strains such as MRSA, P. aeruginosa, and K. pneumoniae. Additionally, they exhibit potential as lipase enzyme inhibitors, showing their potential in therapeutic applications, particularly in addressing bacterial infections and possibly in weight management (Amereih et al., 2020).
Development of Metal Complexes for Antimicrobial Agents
Research has focused on the synthesis and characterization of metal complexes of this compound. These complexes, involving metals like copper, nickel, and cobalt, have been evaluated for their antimicrobial properties, showing effectiveness against pathogenic bacteria. This suggests their potential use in developing new antimicrobial agents (Fasina et al., 2017).
Supramolecular Synthesis and Drug Functionality
There's ongoing research into using isonicotinohydrazide derivatives in supramolecular synthesis to modify the biological activity of molecules like isoniazid, a prominent anti-tuberculosis drug. This area of research aims at enhancing the therapeutic efficacy of existing drugs through co-crystallization and chemical modification (Lemmerer, 2012).
Exploration of Antimicrobial Activity
Further studies have been conducted on various hydrazone compounds, including those related to this compound, exploring their antimicrobial activities. These studies contribute to the understanding of how different structural modifications impact the antimicrobial efficacy of these compounds (Kumar et al., 2011).
Corrosion Inhibition in Industrial Applications
Research has also extended to the industrial application of thesecompounds, particularly in corrosion inhibition. Studies on isonicotinohydrazide-based Schiff bases, including N-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, have demonstrated their effectiveness as corrosion inhibitors in acidic solutions, commonly used for descaling in industries. These compounds show promise as eco-friendly and non-toxic alternatives for protecting metals like steel in corrosive environments (Iroha & Dueke‑Eze, 2021).
Synthesis and Antimicrobial Properties
The synthesis of various derivatives of this compound has been explored, with a focus on their potent antimicrobial and hydrogen peroxide scavenging properties. This research contributes to the discovery of new antimicrobial agents and antioxidants, highlighting the versatility of these compounds (Malhotra, Sharma, & Deep, 2012).
Sensor Development
Derivatives of this compound have been utilized in the development of sensors, particularly for the detection of heavy metals like mercury. These sensors demonstrate high sensitivity and selectivity, making them useful for environmental monitoring and safety applications (Hussain, Rahman, Arshad, & Asiri, 2017).
Mechanism of Action
The mechanism of action of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” involves the inhibition of virulence factors including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 . Molecular docking studies have shown that this compound interacts with the LasR receptor, an important regulatory protein of the Pseudomonas aeruginosa quorum sensing system .
Future Directions
The future directions of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” research could involve further exploration of its antimicrobial properties and its potential use as a corrosion inhibitor . Additionally, its interactions with various biological targets could be investigated to understand its potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-2-1-11(17(20)21)7-10(12)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWMLRJDLRRIA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


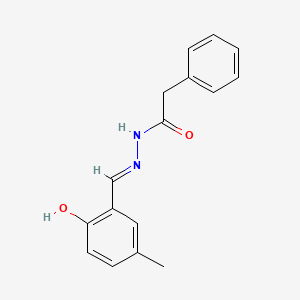

![1-(4-hydroxy-3-methylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3723130.png)

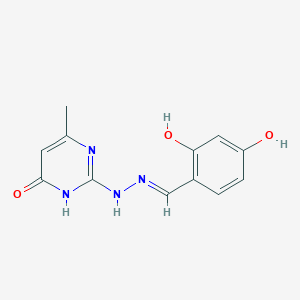
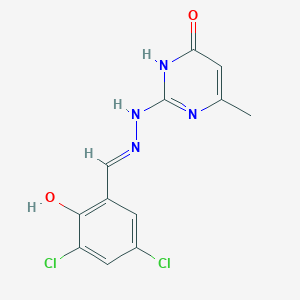

![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)
![5-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)-2-hydroxybenzoic acid](/img/structure/B3723180.png)
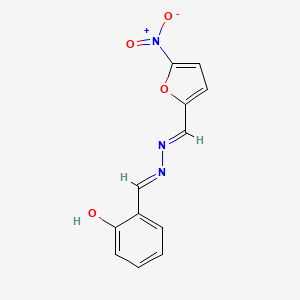

![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)
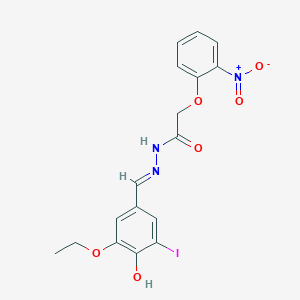
![N-(4-chloro-2-methylphenyl)-4-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B3723208.png)
